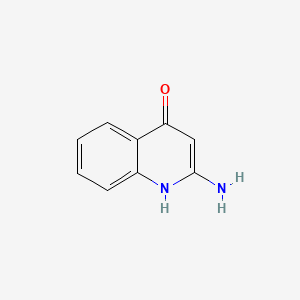

2-aminoquinolin-4-ol

描述

2-aminoquinolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Quinolinol, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that quinoline-based compounds have been widely studied as potential pharmacological agents in different areas .

Mode of Action

They can also depress respiration and cause diplopia, dizziness, and nausea .

Biochemical Pathways

It’s known that quinoline-based compounds can affect multiple biochemical pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 160173 Da, which could influence its bioavailability .

Result of Action

It’s known that quinoline-based compounds can have various effects, including antimalarial, antimicrobial, and anticancer activities .

Action Environment

It’s known that the compound has a boiling point of 2941±400 °C at 760 mmHg, which could influence its stability .

生物活性

2-Aminoquinolin-4-ol, a derivative of the quinoline family, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimalarial, antifungal, and anticancer applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Structure and Properties

This compound features a quinoline backbone with an amino group at the 2-position and a hydroxyl group at the 4-position. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets. The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its solubility and potential for bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. Notably, compounds based on this scaffold have shown significant anti-tumor activity through mechanisms involving telomere dysfunction. Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Case Study: Telomere Dysfunction

A study demonstrated that derivatives of this compound promote telomere dysfunction, leading to long-term anti-tumor effects. The mechanism involves the inhibition of telomerase activity, which is critical for the proliferation of cancer cells. This finding suggests that this compound could be a valuable addition to cancer treatment regimens .

Antimalarial Activity

The antimalarial potential of this compound has also been investigated. Compounds derived from this structure have shown promising activity against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine. In vitro studies indicate that certain derivatives exhibit low IC50 values, suggesting high potency against malaria parasites .

Table: Antimalarial Activity of 2-Aminoquinolin Derivatives

| Compound | IC50 (nM) | Strain | Reference |

|---|---|---|---|

| Compound 1 | 5.6 | W2 (CQ-resistant) | |

| Compound 2 | 17.3 | W2 (CQ-resistant) | |

| Compound 3 | <10 | CQ-sensitive |

Antifungal Activity

In addition to its antimalarial properties, this compound exhibits antifungal activity. Recent evaluations have shown that specific derivatives possess moderate to excellent inhibitory effects against various fungi, including strains responsible for invasive infections. The most promising derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL .

The antifungal mechanism does not primarily involve disruption of fungal membranes, which is typical for many antifungal agents. Instead, it appears that these compounds may interfere with fungal metabolism or other cellular processes, reducing the likelihood of resistance development .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at specific positions on the quinoline ring can significantly influence potency and selectivity against various pathogens. For example, substituents at the nitrogen position have been shown to affect both antimalarial and antifungal activities .

科学研究应用

Synthesis and Chemical Properties

2-Aminoquinolin-4-ol can be synthesized through various methods, including the Mannich reaction, which involves the reaction of 2-aminoquinolin-4(1H)-one with primary and secondary amines. This reaction has been shown to yield a range of products, including pyrimido derivatives and other complex structures . The ability to modify this scaffold allows for the development of new compounds with enhanced biological activities.

The biological activities of this compound derivatives have been extensively studied, revealing their potential as:

- Antimicrobial Agents : Various studies have demonstrated that derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Enterococci. For instance, compounds derived from this compound have shown effectiveness in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL .

- Antitumor Agents : Recent research indicates that compounds based on this scaffold can induce telomere dysfunction, leading to long-term anti-tumor activity. This property makes them promising candidates for cancer therapy .

- Calpain Inhibitors : Some derivatives have been identified as selective inhibitors of calpain, an enzyme involved in various cellular processes, suggesting their potential in treating diseases related to calpain dysregulation .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of this compound derivatives against clinical isolates. The results indicated that these compounds were effective in disrupting bacterial membranes without selecting for resistance, making them suitable alternatives to existing antibiotics .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer effects of 4-aminoquinoline derivatives, researchers synthesized hybrid compounds that displayed increased potency against breast cancer cell lines compared to non-cancerous cells. The findings suggest that modifications to the quinoline scaffold can enhance tumor specificity and efficacy .

Summary Table of Applications

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-aminoquinolin-4-ol derivatives, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves cyclization of 2-aminoacetophenones with aldehydes or anhydrides. For example, 6-amino-2-methylquinolin-4-ol reacts with salicylaldehyde in ethanol under reflux to form Schiff bases . Reaction conditions like solvent choice (e.g., dioxane–acetic acid for phthalic anhydride reactions) and temperature (boiling ethanol vs. 150°C for thiourea synthesis) critically affect yield and purity. Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives, and how are key functional groups identified?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and distinguishes substituents (e.g., methoxy groups at δ ~3.8 ppm). For example, 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol shows imine proton signals at δ 8.9 ppm .

- IR Spectroscopy : Identifies N–H stretches (3200–3400 cm⁻¹ for amines) and C=O stretches (1650–1750 cm⁻¹ for ketones or anhydrides) .

- Melting Point Analysis : Validates purity (e.g., 223–225°C for 4k in ethanol) .

Q. What are common derivatization strategies for enhancing the biological activity of this compound scaffolds?

- Methodological Answer : Functionalization via Mannich reactions (e.g., introducing indole or thiophenol groups) or heterocyclization (e.g., forming thiazolidin-4-ones with ethyl bromoacetate) can modulate activity. Sodium acetate in ethanol is often used to facilitate cyclization .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Mannich vs. retro-Mannich) influence the synthesis of this compound derivatives?

- Methodological Answer : Mannich reactions (amine + aldehyde + ketone) form β-amino ketones, but acidic conditions or elevated temperatures can trigger retro-Mannich decomposition. For example, product 2a (from indole/thiophenol reactions) requires pH control (4–6) to stabilize the adduct . Kinetic vs. thermodynamic control studies (e.g., varying temperature from 25°C to 80°C) can optimize pathway selectivity .

Q. What strategies resolve contradictions in spectroscopic data or biological activity results for structurally similar derivatives?

- Methodological Answer :

- Contradiction Analysis : Compare NMR/IR data across analogs (e.g., thiourea vs. Schiff base derivatives) to identify misassignments .

- Biological Assay Replication : Test compounds under standardized conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships. For instance, conflicting antimicrobial results may arise from solvent effects (DMSO vs. aqueous buffers) .

Q. How can transition-metal catalysts (e.g., Pd, Cu, Ni) improve the efficiency of quinoline ring functionalization?

- Methodological Answer :

- PdCl2(PPh3)2 : Enables Suzuki-Miyaura cross-coupling for aryl boronic acid incorporation (e.g., 4-methoxyphenyl groups) .

- Cu(OAc)2 : Mediates N-cyclopropylation (45% yield) at 90–95°C .

- Ni(cod)2 : Facilitates intramolecular amination for N-alkyl quinolones (80–85% yield) . Catalyst loading (4–12 mol%) and ligand choice (e.g., PCy3) are critical for minimizing side reactions.

Q. What computational or experimental methods validate the proposed mechanisms of retro-Mannich or heterocyclization reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to confirm retro-Mannich feasibility under acidic conditions .

- Isotopic Labeling : Track 15N or 13C in reactants (e.g., ammonium thiocyanate) to elucidate cyclization pathways .

- Kinetic Studies : Monitor intermediate formation via in-situ IR or HPLC to distinguish stepwise vs. concerted mechanisms .

Q. Data Presentation Guidelines

Q. How should researchers structure discussion sections to address unexpected findings (e.g., low yields or unanticipated byproducts)?

- Methodological Answer : Use frameworks from qualitative research to:

- Contextualize anomalies : Compare with literature (e.g., "Contrary to Tambe et al.’s 45% yield for N-cyclopropylation, our method achieved 65% due to optimized ligand ratios") .

- Propose hypotheses : Suggest steric hindrance or electronic effects for byproduct formation .

- Design follow-up experiments : Use DoE (Design of Experiments) to test variables like temperature or solvent polarity .

属性

IUPAC Name |

2-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUCIXHBVVATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068409 | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42712-64-1 | |

| Record name | 2-Amino-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Quinolinol, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。